molecular formula C5H10O3S B590454 (2r)-5-Methoxy-1,3-oxathiolane-2-methanol CAS No. 528567-32-0

(2r)-5-Methoxy-1,3-oxathiolane-2-methanol

Cat. No. B590454
CAS RN: 528567-32-0
M. Wt: 150.192
InChI Key: LHBJRSXVTINARH-BRJRFNKRSA-N
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Description

“(2R)-5-Methoxy-1,3-oxathiolane-2-methanol” is a biochemical compound with the molecular formula C5H10O3S and a molecular weight of 150.20 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “(2R)-5-Methoxy-1,3-oxathiolane-2-methanol” is represented by the formula C5H10O3S . This indicates that the molecule is composed of 5 carbon atoms, 10 hydrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Mechanism of Action

“(2R)-5-Methoxy-1,3-oxathiolane-2-methanol” is an intermediate of Lamivudine , which is a potent nucleoside reverse transcriptase inhibitor and antiviral agent . Lamivudine has been used for the treatment of chronic hepatitis B .

properties

IUPAC Name

[(2R)-5-methoxy-1,3-oxathiolan-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-7-4-3-9-5(2-6)8-4/h4-6H,2-3H2,1H3/t4?,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBJRSXVTINARH-BRJRFNKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CSC(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CS[C@@H](O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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